molecular formula C7H7N3O3S B2623457 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide CAS No. 2094188-93-7

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide

Katalognummer: B2623457
CAS-Nummer: 2094188-93-7
Molekulargewicht: 213.21
InChI-Schlüssel: AYLPAOQPHHJXRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Classification and Nomenclature

3-Methyl-oxazolo[5,4-b]pyridine-5-sulfonamide belongs to the sulfonamide class of heterocyclic compounds, characterized by a fused bicyclic system comprising an oxazole ring (a five-membered structure with nitrogen and oxygen atoms) and a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The sulfonamide group (-SO₂NH₂) at position 5 of the pyridine ring is critical for its biochemical interactions.

The IUPAC name follows a systematic numbering protocol:

  • The oxazole ring is prioritized, with numbering starting at the oxygen atom.
  • The pyridine ring is fused to the oxazole at positions 5 and 4-b, respectively.
  • The methyl group occupies position 3 of the oxazole ring, while the sulfonamide is attached to position 5 of the pyridine.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₇H₇N₃O₃S
Molecular Weight 213.22 g/mol
Hybridization sp² (aromatic rings)
Functional Groups Sulfonamide, oxazole, pyridine

This classification aligns with related structures such as 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine and 3-Methylisoxazolo[4,5-b]pyridine, though the sulfonamide substituent distinguishes it pharmacologically.

Historical Context in Heterocyclic Chemistry

The synthesis of oxazolopyridine derivatives dates to mid-20th-century efforts to expand heterocyclic libraries for drug discovery. Early methods focused on cyclization reactions of aminopyridines or hydroxy-substituted precursors, often employing phosphoryl chloride or sulfuric acid as catalysts. For instance, 2-phenyloxazolo[4,5-b]pyridine derivatives were synthesized in the 1990s to explore their antibacterial properties, revealing potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

The introduction of sulfonamide groups into oxazolopyridine frameworks emerged more recently, driven by the proven efficacy of sulfonamides in inhibiting bacterial dihydropteroate synthase (DHPS). Modern synthetic routes, such as Vilsmeier-Haack formylation and microwave-assisted cyclization , have improved yields and reduced reaction times for analogs of 3-Methyl-oxazolo[5,4-b]pyridine-5-sulfonamide.

Significance in Medicinal Chemistry Research

The compound’s therapeutic potential stems from two structural features:

  • Sulfonamide Group : Mimics para-aminobenzoic acid (PABA), competitively inhibiting enzymes like DHPS in folate biosynthesis. This mechanism is analogous to historic sulfa drugs but with enhanced specificity due to the fused heterocyclic core.
  • Fused Bicyclic System : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as demonstrated in oxazolo[4,5-b]pyridine derivatives showing MIC values of 1.56–3.12 μg/mL against MRSA.

Table 2: Comparative Activity of Oxazolopyridine Derivatives

Compound Target Pathogen MIC (μg/mL) Reference
2-Phenyloxazolo[4,5-b]pyridine Methicillin-resistant S. aureus 1.56–3.12
Ampicillin S. aureus 6.25–12.5
3-Methyl-oxazolo[5,4-b]pyridine-5-sulfonamide Under investigation N/A

Ongoing research explores its utility beyond antibacterials, including:

  • Kinase Inhibition : The planar aromatic system may intercalate into ATP-binding sites of kinases, a hypothesis supported by molecular docking studies.
  • Anticancer Activity : Pyridine-containing sulfonamides have shown apoptosis-inducing effects in tumor cells, though specific data for this compound remain preliminary.

Eigenschaften

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3S/c1-4-6-2-5(14(8,11)12)3-9-7(6)13-10-4/h2-3H,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPAOQPHHJXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., sodium hydride, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions include sulfone, amine, and substituted derivatives, which can be further utilized in various applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of oxazolo[5,4-b]pyridine derivatives, including 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide, as promising candidates for cancer treatment. These compounds exhibit cytotoxic activity against various cancer cell lines such as lung carcinoma (A549), breast adenocarcinoma (MCF7), and colorectal adenocarcinoma (HT29).

Cytotoxicity Studies

A study evaluated the cytotoxic effects of several oxazolo[5,4-b]pyridine derivatives against human cancer cell lines. The results indicated that 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide displayed significant cytotoxicity, with half-maximal cytotoxic concentration (CC50) values comparable to established chemotherapeutics like cisplatin and 5-fluorouracil. The following table summarizes the CC50 values for selected compounds:

CompoundCC50 (µM)Reference Drug CC50 (µM)
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide58.44Cisplatin: 47.17
5-Fluorouracil381.16

This data suggests that 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide may be more effective than traditional treatments against certain cancer types due to its lower toxicity to healthy cells compared to reference drugs.

Antimicrobial Applications

In addition to its anticancer properties, 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide has shown promise as an antimicrobial agent. The presence of the pyridine nucleus enhances its biological activity against various pathogens.

Antimicrobial Activity

Research indicates that compounds containing the oxazole and pyridine moieties exhibit significant antimicrobial properties. A comparative study noted that derivatives similar to 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundActivity AgainstReference Standards
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamideE. coli, S. aureusPenicillin, Streptomycin

These findings suggest that this compound could be developed further as a therapeutic agent for treating bacterial infections.

Case Studies and Future Directions

Several case studies have documented the successful synthesis and evaluation of oxazolo[5,4-b]pyridine derivatives in preclinical models. For instance:

  • A study published in Pharmaceutical Research detailed the synthesis of various derivatives and their subsequent evaluation for anticancer activity against multiple cell lines.
  • Another investigation focused on the antimicrobial properties of these compounds in vitro against a panel of pathogenic bacteria.

The ongoing research aims to optimize these compounds through structural modifications to enhance their efficacy and reduce potential side effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Variations

The 5-position substituent on the oxazolo[5,4-b]pyridine scaffold determines physicochemical properties and applications. Below is a comparative analysis:

Table 1: Comparison of 5-Substituted Oxazolo[5,4-b]pyridine Derivatives
Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Suppliers Key Features/Applications
3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine -NH₂ C₇H₇N₃O 149.15 4 (discontinued) Discontinued; potential instability or synthesis challenges.
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide -CONHNH₂ C₈H₉N₅O₂ 207.19 5 Hydrazide group enables conjugation chemistry; used in probe synthesis.
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid -COOH C₈H₆N₂O₃ 178.15 6 Carboxylic acid enhances solubility; intermediate for ester/amide derivatives.
3-Bromo[1,2]oxazolo[5,4-b]pyridine -Br C₆H₃BrN₂O 199.01 N/A Bromine enables cross-coupling reactions; used in synthetic chemistry.
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide -SO₂NH₂ C₇H₇N₃O₃S 207.02 3 Sulfonamide group enhances target binding; chiral with 95% purity .

Physicochemical and Functional Differences

  • Solubility : The sulfonamide derivative exhibits moderate aqueous solubility due to polar sulfonamide interactions, whereas the carboxylic acid (C₈H₆N₂O₃) may form salts for improved solubility . The brominated analog is highly lipophilic, favoring organic solvents .
  • Reactivity : The bromo compound (CAS 864872-31-1) is pivotal in Suzuki or Buchwald-Hartwig reactions for constructing complex heterocycles . In contrast, the sulfonamide’s -SO₂NH₂ group is exploited in hydrogen-bonding interactions with biological targets (e.g., carbonic anhydrase inhibitors) .
  • Stereochemistry: The sulfonamide’s chirality distinguishes it from non-chiral analogs like the carbohydrazide or bromo derivatives, making it relevant for enantioselective drug design .

Research Findings and Trends

  • Synthetic Accessibility : The sulfonamide’s commercial availability from multiple suppliers contrasts with discontinued analogs, reflecting its synthetic tractability .
  • Biological Performance : In preliminary studies, sulfonamide-containing heterocycles often exhibit enhanced pharmacokinetic profiles (e.g., bioavailability) compared to carboxylic acids or amines due to balanced lipophilicity .
  • Market Trends : The 3-bromo derivative’s market analysis () emphasizes demand in agrochemical and material science sectors, whereas sulfonamides dominate medicinal chemistry .

Biologische Aktivität

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide (CAS No. 2094188-93-7) is a heterocyclic compound with the molecular formula C7H7N3O3S and a molecular weight of 213.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, potentially leading to therapeutic applications.

Antimicrobial Properties

Research indicates that compounds related to 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide exhibit antimicrobial activity. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis, a pathway crucial for bacterial survival. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolo derivatives, including 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide. Research has shown that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival. For instance, a study focused on oxazolo[5,4-d]pyrimidines found that derivatives similar to 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide exhibited significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and others. The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of angiogenesis .

Case Study: Cytotoxic Activity

A specific case study evaluated the cytotoxic effects of a derivative closely related to 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide against HT29 cells. The compound demonstrated a half-maximal inhibitory concentration (IC50) comparable to that of established chemotherapeutics like cisplatin and 5-fluorouracil (5-FU), indicating its potential as an effective anticancer agent .

CompoundIC50 (µM)Selectivity Index
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide58.44 ± 8.75>3
Cisplatin47.17 ± 7.43<1
5-FUVaries<1

Table: Cytotoxic Activity Comparison

The biological activity of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide is primarily attributed to its ability to mimic natural substrates in biochemical pathways. This mimicry allows it to inhibit specific enzymes critical for cellular processes such as DNA synthesis and repair. The sulfonamide moiety is particularly effective in this regard, as it competes with para-aminobenzoic acid (PABA), thereby disrupting folate synthesis in bacteria and potentially affecting tumor metabolism in cancer cells .

Synthesis and Derivatives

The synthesis of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide typically involves cyclization reactions between appropriate precursors under controlled conditions. Variations in the synthesis process can lead to different derivatives with enhanced or altered biological activities .

Future Directions

Ongoing research aims to explore further modifications of the oxazolo framework to enhance selectivity and potency against specific targets in cancer therapy and antimicrobial resistance . Investigations into the pharmacokinetics and toxicity profiles are also crucial for advancing these compounds toward clinical applications.

Q & A

Q. What are the common synthetic routes for 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of sulfonamide precursors with heterocyclic intermediates. For example, analogous oxazolo-pyridine systems are synthesized using 4-amino-triazole-3-thiols condensed with chloroacetamide derivatives under reflux in ethanol . Optimize yields by:
  • Temperature control : Maintain 70–80°C to avoid side reactions.
  • Catalyst selection : Use triethylamine or pyridine to enhance nucleophilic substitution .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.75 Å) and confirms the fused oxazole-pyridine ring system .
  • NMR : Use DMSO-d₆ as a solvent for ¹H/¹³C NMR to detect characteristic peaks (e.g., methyl groups at δ 2.4–2.6 ppm, sulfonamide protons at δ 7.1–7.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .

Q. How does the compound’s solubility vary across solvents, and what stability considerations apply?

  • Methodological Answer :
  • Solubility :
SolventSolubility (mg/mL)Conditions
DMSO>5025°C
Ethanol~1025°C
Water<125°C
  • Stability :
  • Avoid prolonged exposure to light or moisture (hydrolysis risk for sulfonamide groups).
  • Store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with the compound’s InChI string (e.g., InChI=1S/C16H13ClN2O3/...) to model interactions with active sites .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
  • SAR analysis : Compare derivatives (e.g., substituents at position 3-methyl) to isolate structural determinants of activity .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. How can substitution reactions at the sulfonamide group be optimized for derivatization?

  • Methodological Answer :
  • Reaction table :
ReagentConditionsProductYield (%)
Alkyl halidesK₂CO₃, DMF, 60°CN-alkylsulfonamides60–75
Aryl boronic acidsPd(PPh₃)₄, 80°CBiaryl sulfonamides45–60
  • Monitor progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate) .

Q. What advanced analytical methods validate purity in complex mixtures (e.g., reaction byproducts)?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column (4.6 × 250 mm) with 0.1% formic acid/acetonitrile gradient (flow: 1 mL/min). Retention time: ~8.2 min .
  • LC-MS/MS : Detect impurities at ppm levels (e.g., m/z 320.1 → 205.0 fragment) .
  • Buffer preparation : Dissolve 15.4 g ammonium acetate in 1 L H₂O (pH 6.5) for ion-pairing .

Q. How does the compound’s electronic structure influence its reactivity in oxidation/reduction reactions?

  • Methodological Answer :
  • DFT calculations : Compute HOMO/LUMO energies (e.g., Gaussian 09 at B3LYP/6-31G* level) to predict sites for electrophilic attack .
  • Experimental validation :
  • Oxidation : Treat with H₂O₂ to form sulfone derivatives (confirmed by IR: S=O stretch at 1150 cm⁻¹) .
  • Reduction : Use NaBH₄ to reduce the oxazole ring (monitor by ¹H NMR loss of aromatic protons) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.